molecular formula C17H16N2O7S B2582203 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034271-95-7

3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2582203
CAS No.: 2034271-95-7
M. Wt: 392.38
InChI Key: ZRDUNEVJQGEJBM-UHFFFAOYSA-N
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Description

3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a fascinating organic compound known for its unique chemical structure and diverse applications in several fields of science, particularly chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including benzo[d]oxazol, pyran, and azetidin, making it highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves several steps. Typically, the synthesis starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the methyl, azetidinyl, and pyranyl groups. Common reagents used in the synthesis include:

  • Sulfonyl chlorides

  • Sodium hydride

  • Benzoxazole derivatives

  • Pyranone derivatives

Reaction conditions generally require controlled temperature and pressure settings, along with the use of catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as mentioned above. to improve efficiency and yield, optimized reaction conditions and advanced equipment, such as continuous flow reactors, are often employed. The use of automated systems ensures precise control over reaction parameters, thereby enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Often achieved using lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, with reagents like sodium ethoxide.

Major Products: Major products formed from these reactions include modified benzo[d]oxazol compounds, which can further undergo polymerization or other complex transformations.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for developing new synthetic pathways and understanding reaction mechanisms.

Biology: In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules opens up possibilities for research in cellular processes and molecular biology.

Medicine: Medically, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is explored for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for producing high-performance polymers and coatings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it functions by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. In medicinal applications, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds:

  • 3-methyl-5-((3-(alkyl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

  • 5-((3-(pyridin-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Uniqueness: Compared to similar compounds, 3-methyl-5-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one stands out due to its unique combination of functional groups. This structure endows it with distinct reactivity and stability, making it particularly suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

3-methyl-5-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O7S/c1-10-5-11(6-16(20)24-10)25-12-8-19(9-12)27(22,23)13-3-4-15-14(7-13)18(2)17(21)26-15/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDUNEVJQGEJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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